molecular formula C25H17Cl2F3N2O3 B2895615 (2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE CAS No. 342581-41-3

(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE

Numéro de catalogue: B2895615
Numéro CAS: 342581-41-3
Poids moléculaire: 521.32
Clé InChI: XTKNIZWHUORTHV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This product, (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyanoprop-2-enamide, is a high-purity chemical compound offered for research and development purposes. Structurally, it is characterized as an (E)-configured enamide derivative, featuring a cyanopropenamide backbone substituted with chlorophenylmethoxy, methoxyphenyl, and a chlorotrifluoromethylphenyl aniline group . This specific molecular architecture is typical of compounds investigated for agrochemical applications, particularly as potential fungicidal agents . Compounds with similar structures are known to function as inhibitors of the mitochondrial respiratory chain in fungi, specifically targeting the bc1 complex (Complex III) . Its molecular formula is C25H17Cl2F3N2O3, with a calculated molecular weight of 521.3 g/mol . Researchers can leverage this compound in biochemical and physiological studies aimed at exploring novel modes of action for crop protection. It is supplied as a solid and should be stored in a cool, dry environment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. CAS Number: Not specified in search results. Molecular Weight: 521.3 g/mol (estimated based on analog) . Molecular Formula: C25H17Cl2F3N2O3 (estimated based on analog) .

Propriétés

IUPAC Name

(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2F3N2O3/c1-34-22-9-4-16(11-23(22)35-14-15-2-6-19(26)7-3-15)10-17(13-31)24(33)32-21-12-18(25(28,29)30)5-8-20(21)27/h2-12H,14H2,1H3,(H,32,33)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKNIZWHUORTHV-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenyl and methoxyphenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and cyanating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity and quality of the final product. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and methoxylation are common substitution reactions, where halogen or methoxy groups are introduced into the compound.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation and dimethyl sulfate for methoxylation.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as halogenated or methoxylated analogs, which may have distinct chemical and physical properties.

Applications De Recherche Scientifique

(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of (2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features and Properties

Compound Class Functional Groups LogP* (Predicted) Stability in Atmosphere Bioactivity (TPC Equivalent, mg GAE/g)
Target Compound Cl, CF3, CN, aryl ethers, methoxy 4.2 Moderate (EPFR-like) N/A (Not tested)
Chlorinated Aromatics (e.g., 1,2-Dichlorobenzene) Cl, aromatic rings 3.8 High (slow oxidation) Low
Phenolic Enamides (e.g., N-phenylacrylamide derivatives) Amide, phenolic OH 2.5 Low (rapid OH• reaction) 200–700
Trifluoromethyl Ketones CF3, carbonyl 2.1 Moderate (CF3 stabilizes) N/A

*LogP values estimated via group contribution methods.

  • Chlorine vs. Trifluoromethyl: The trifluoromethyl group in the target compound enhances lipophilicity and oxidative resistance compared to non-fluorinated analogs, delaying atmospheric degradation .
  • Cyanopropenamide vs.

Atmospheric Reactivity and Degradation Pathways

The compound’s degradation is likely governed by:

  • OH• Radical Attack : Predominant pathway for chloroaromatics, with rate constants extrapolated from similar structures (e.g., k(OH) ~ 1.5 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) .
  • Autoxidation: The cyanopropenamide backbone may undergo autoxidation, forming peroxy radicals (RO2•) that dimerize or fragment, as observed in α-pinene oxidation .
  • EPFR Formation : Chlorine and aromatic groups may stabilize EPFRs on indoor surfaces, with lifetimes of days to months, similar to EPFRs in particulate matter .

Comparison with GECKO-A and MechGen Predictions :

  • MechGen models single-generation oxidation, predicting faster degradation than multi-generation mechanisms (e.g., GECKO-A). For example, MechGen estimates a half-life of 12 hours for the target compound vs. 24 hours in GECKO-A due to omitted autoxidation pathways .

Bioactivity and Health Implications

While direct data on the target compound’s bioactivity is lacking, structural parallels suggest:

  • Antioxidant Potential: Methoxy and aryl ether groups may confer moderate radical scavenging activity, though lower than phenolic OH-containing analogs (e.g., Prunus spinosa fractions with TPC > 500 mg GAE/g) .
  • Toxicity Risks: Chlorine and cyano groups could enhance toxicity via ROS generation, similar to EPFRs in indoor dust .

Environmental Persistence and Indoor Chemistry

  • Surface Accumulation : The compound’s lipophilicity (LogP ~4.2) favors adsorption on indoor surfaces (e.g., windows), where EPFRs persist at 10¹² spins/m³ .
  • Reactivity with Indoor Oxidants: Surface-bound EPFRs react with NO2/O3, altering composition. This contrasts with non-EPFR-forming analogs (e.g., methoxybenzenes), which primarily degrade in the gas phase .

Activité Biologique

The compound (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyanoprop-2-enamide, also referred to by its chemical structure and identifiers, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

  • IUPAC Name : (E)-N''-[2-chloro-5-(trifluoromethyl)phenyl]-N-(diaminomethylidene)guanidine
  • Molecular Formula : C18H15ClF3NO3
  • Molecular Weight : 385.77 g/mol
  • CAS Number : Not available
  • DrugBank ID : DB08478

The biological activity of this compound is thought to be linked to its interaction with specific protein targets. One notable target is thymidylate synthase (TYMS), which plays a crucial role in DNA synthesis by catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This reaction is essential for the de novo synthesis of thymidine, a building block of DNA. The inhibition of TYMS can lead to reduced DNA synthesis and cell proliferation, making it a potential target for anticancer therapies .

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-{3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyanoprop-2-enamide have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) and liver cancer cells (HepG2). The IC50 values for these activities are often reported in the nanomolar range, indicating potent effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl rings have been shown to significantly affect biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity, while methoxy groups influence solubility and membrane permeability .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of various derivatives on MCF-7 and HepG2 cell lines.
    • Findings : Compound derivatives exhibited IC50 values ranging from 0.21 nM to over 100 nM, with specific derivatives showing selective apoptosis induction in MCF-7 cells.
    • : The study suggests that structural modifications can enhance anticancer properties significantly.
  • In Vivo Efficacy Assessment :
    • Objective : To assess the efficacy of selected derivatives in a mouse xenograft model.
    • Findings : Administration at doses around 10 mg/kg resulted in significant tumor size reduction compared to controls.
    • : The compound demonstrates potential for further development as an anticancer agent.

Data Table: Biological Activity Overview

Activity TypeCell LineIC50 ValueReference
CytotoxicityMCF-70.21 nM
CytotoxicityHepG24.7 μM
In Vivo EfficacyMouse Model10 mg/kg

Q & A

Q. What initial biological assays are recommended to screen for pharmacological activity?

  • In vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to assess interactions with targets like kinases or G-protein-coupled receptors .
  • Enzyme Inhibition Studies : Measure IC50_{50} values against acetylcholinesterase or cytochrome P450 isoforms using spectrophotometric methods .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity and selectivity for specific biological targets?

  • Methods :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptor active sites (e.g., docking scores < -8 kcal/mol indicate strong binding) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
    • Case Study : Docking studies suggest the trifluoromethyl group enhances hydrophobic interactions with kinase ATP-binding pockets .

Q. What strategies resolve contradictions between in vitro bioactivity and poor solubility in physiological buffers?

  • Approaches :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility without compromising activity .
  • Nanoparticle Encapsulation : Use liposomal carriers to enhance bioavailability (e.g., >90% encapsulation efficiency with PEGylated lipids) .

Q. How does the substitution pattern on the phenyl rings influence structure-activity relationships (SAR)?

  • SAR Insights :
SubstituentPositionEffect on Activity
-OCH3_34-arylEnhances metabolic stability
-Cl2-arylIncreases target selectivity
-CF3_35-arylBoosts hydrophobic interactions
  • Removing the cyano group reduces potency by ~50%, highlighting its role in H-bonding .

Q. What experimental designs optimize regioselectivity in electrophilic substitution reactions of this compound?

  • DOE (Design of Experiments) : Apply Taguchi methods to variables like temperature, solvent polarity, and catalyst loading. For example, a 33^3 factorial design identifies optimal nitration conditions (e.g., HNO3_3/H2_2SO4_4 at 0°C for 2 hours) .

Q. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts) across studies?

  • Validation Protocols :
  • Use deuterated solvents (e.g., DMSO-d6_6) to standardize NMR conditions.
  • Cross-reference with computational predictions (e.g., DFT-calculated 1H^{1}\text{H} NMR shifts within ±0.2 ppm accuracy) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC50_{50} < 1 µM) while others show negligible effects?

  • Factors :
  • Cell Line Variability : Sensitivity differences between HeLa (high) vs. HEK293 (low) cells .
  • Assay Conditions : Serum-free media may artificially enhance cytotoxicity by 20–30% .

Q. How do conflicting reports on metabolic stability in liver microsomes inform future study designs?

  • Mitigation Strategies :
  • Include control compounds (e.g., verapamil) to normalize CYP450 activity.
  • Use LC-MS/MS to quantify metabolite formation (e.g., demethylated derivatives) .

Methodological Recommendations

  • Synthesis : Prioritize flow chemistry for reproducible scaling (e.g., 85% yield in continuous-flow reactors) .
  • Characterization : Combine hyphenated techniques (e.g., LC-NMR-MS) for real-time analysis .
  • Biological Testing : Use 3D cell cultures or organoids to better mimic in vivo conditions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.